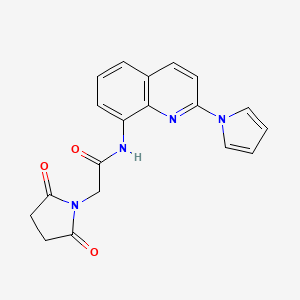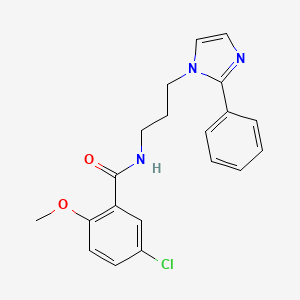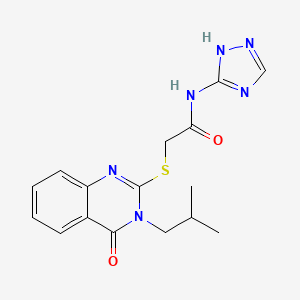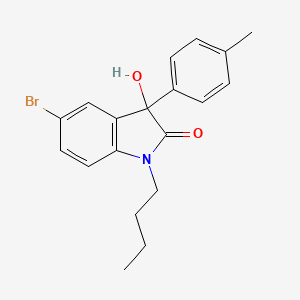
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is of interest in the field of organic chemistry for its potential biological activities and unique structural features. Its synthesis, molecular structure, and properties are essential for understanding its applications in various chemical and pharmacological studies.
Synthesis Analysis
The synthesis of similar quinoline and pyrrole derivatives involves multi-component reactions, offering a convenient one-pot synthesis approach. For example, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized via the Passerini three-component reaction, highlighting the efficiency of combining isocyanides, aldehydes, and carboxylic acids in water at room temperature to achieve high yields (Taran et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound and related compounds can be studied using NMR and X-ray crystallography to understand the intramolecular interactions and the arrangement of the molecular framework. These techniques provide insights into the compound's conformation and electronic structure, influencing its reactivity and properties.
Chemical Reactions and Properties
Quinoline and pyrrole derivatives participate in various chemical reactions, including cycloadditions, cross-coupling reactions, and cyclizations, to form complex heterocyclic structures. For instance, the SnCl2-catalyzed selective atom economic imino Diels-Alder reaction enables the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines, demonstrating the compound's versatility in synthesizing diverse quinoline derivatives with potential biological activity (Suresh et al., 2012).
Wissenschaftliche Forschungsanwendungen
Anion Coordination and Spatial Orientation
Studies have highlighted the unique spatial orientations of amide derivatives, including those related to N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, in anion coordination. For instance, certain amide derivatives exhibit a tweezer-like geometry, contributing to channel-like structures through self-assembly via weak interactions. This characteristic is significant in the development of materials with tailored porosity and specificity towards ion coordination, demonstrating potential applications in sensing, separation technologies, and catalysis (Kalita & Baruah, 2010).
Fluorescence Sensing and Biological Applications
The chemical framework of this compound shares similarities with compounds that function as effective fluorescence sensors for metal ions, such as Zn2+. Such compounds are capable of significant fluorescence enhancement in the presence of specific ions, useful for detecting and quantifying metal concentrations in biological and environmental samples. The high sensitivity and selectivity of these sensors for Zn2+ highlight their potential in monitoring essential trace metals in living cells and water, supporting their application in bioimaging and environmental monitoring (Park et al., 2015).
Structural Studies and Material Properties
Research into the structural aspects and properties of amide-containing compounds, akin to this compound, has led to insights into the formation of gels and crystalline salts. These studies contribute to understanding the interactions between molecules and the resultant structural formations, which have implications for the design of new materials with specific mechanical and optical properties. This knowledge is instrumental in pharmaceutical formulations, material science, and nanotechnology (Karmakar et al., 2007).
Antitumor and Antimicrobial Activity
The structural motifs present in this compound are found in compounds evaluated for their antitumor and antimicrobial activities. These studies are crucial for the discovery of novel therapeutic agents, where the manipulation of chemical structures can lead to enhanced efficacy against specific cancer cell lines or microbial strains. The potential of these compounds to serve as the basis for new antitumor and antimicrobial drugs highlights the importance of ongoing research in medicinal chemistry (Huang et al., 2013).
Wirkmechanismus
Target of Action
It is mentioned that this compound can be used as a novel antibody-drug conjugate . Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug.
Mode of Action
Once the ADC binds to the antigen on the cancer cell, it is internalized into the cell where the cytotoxic drug is released to kill the cancer cell .
Biochemical Pathways
Adcs typically affect pathways related to cell division and dna replication, as the cytotoxic drugs they carry are often designed to interfere with these processes and thereby kill cancer cells .
Result of Action
The ultimate goal of adcs is to selectively kill cancer cells while minimizing damage to healthy cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the stability and efficacy of adcs .
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-pyrrol-1-ylquinolin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-16(12-23-17(25)8-9-18(23)26)20-14-5-3-4-13-6-7-15(21-19(13)14)22-10-1-2-11-22/h1-7,10-11H,8-9,12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZUCQJTBSSVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2491490.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2491492.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2491494.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2491495.png)
![1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B2491498.png)
![2-[(2-chloro-4,6-dimethylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2491499.png)
![methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate](/img/structure/B2491500.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)
![1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2491503.png)

![4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2491508.png)